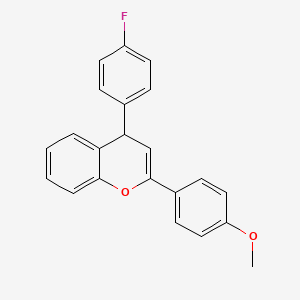![molecular formula C22H15N3O B11606144 N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]aniline](/img/structure/B11606144.png)
N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-2H-CHROMEN-2-IMINE is a complex organic compound that belongs to the class of chromen-imine derivatives This compound is characterized by the presence of a benzodiazole moiety and a phenyl group attached to the chromen-imine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-2H-CHROMEN-2-IMINE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 2-hydroxyacetophenone to form an intermediate, which is then reacted with benzaldehyde under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-2H-CHROMEN-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-2H-CHROMEN-2-IMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-2H-CHROMEN-2-IMINE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety can interact with DNA and proteins, potentially inhibiting their functions. The chromen-imine structure may also play a role in modulating enzyme activities and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-2H-CHROMEN-2-IMINE: shares similarities with other chromen-imine derivatives and benzodiazole-containing compounds.
Chromen-2-imine derivatives: These compounds have similar core structures but may differ in substituents, affecting their chemical and biological properties.
Benzodiazole derivatives: Compounds with benzodiazole moieties exhibit diverse biological activities and are used in various applications.
Uniqueness
The uniqueness of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-2H-CHROMEN-2-IMINE lies in its combined chromen-imine and benzodiazole structure, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H15N3O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-phenylchromen-2-imine |
InChI |
InChI=1S/C22H15N3O/c1-2-9-16(10-3-1)23-22-17(14-15-8-4-7-13-20(15)26-22)21-24-18-11-5-6-12-19(18)25-21/h1-14H,(H,24,25) |
InChI Key |
KACQQKWMCJWUHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606064.png)
![2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11606070.png)
![Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate](/img/structure/B11606071.png)
![4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl dibutylcarbamodithioate](/img/structure/B11606078.png)
![(2Z)-6-benzyl-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11606080.png)

![3-(4-bromophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11606092.png)
![1-[4-(2-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol](/img/structure/B11606095.png)
![6-imino-13-methyl-2-oxo-7-propyl-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11606114.png)

![3-[1-(4-chloro-2-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11606124.png)


![2,6-Dimethoxy-4-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11606149.png)
